

A Technical Guide to 2-Fluoro-3-methoxybenzonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-3-methoxybenzonitrile**

Cat. No.: **B184022**

[Get Quote](#)

This guide provides an in-depth technical overview of **2-Fluoro-3-methoxybenzonitrile** (CAS No. 198203-94-0), a substituted aromatic nitrile of increasing interest in medicinal and materials chemistry. We will explore its core physicochemical properties, plausible synthetic routes, characteristic reactivity, potential applications, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Molecular Overview and Physicochemical Profile

2-Fluoro-3-methoxybenzonitrile is a trifunctional aromatic compound featuring a nitrile group, a fluorine atom, and a methoxy group. This specific arrangement of substituents on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecular architectures.

The interplay between the substituents is key to its utility. The nitrile ($-C\equiv N$) and fluorine groups are both electron-withdrawing, which modulates the reactivity of the aromatic ring.^{[1][2]} The methoxy group ($-OCH_3$), conversely, is an electron-donating group. This electronic push-pull dynamic influences the molecule's dipole moment, solubility, and reactivity in both nucleophilic and electrophilic substitution reactions.^[3]

Core Properties

A summary of the key physicochemical properties is presented below. While experimental data for some parameters are not widely published, computed values and data from analogous compounds provide reliable estimates.

Property	Value	Source
Molecular Formula	C ₈ H ₆ FNO	[4]
Molecular Weight	151.14 g/mol	[4]
CAS Number	198203-94-0	
Appearance	Solid	
IUPAC Name	2-fluoro-3-methoxybenzonitrile	
Boiling Point	227.2 ± 25.0 °C (at 760 mmHg)	[2]
Density	1.2 ± 0.1 g/cm ³	[2]

Spectroscopic Signature

While a definitive experimental spectrum is not publicly available, a theoretical spectroscopic profile can be reliably predicted based on the functional groups present.

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets, or combinations thereof) will be dictated by coupling to the adjacent fluorine atom and other protons. A sharp singlet for the methoxy protons (-OCH₃) will appear in the upfield region, typically around δ 3.8-4.0 ppm.
- ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The nitrile carbon is characteristically deshielded (δ 115-120 ppm). The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J_{C-F}), a hallmark of fluorinated aromatics. The remaining aromatic carbons and the methoxy carbon will appear at their expected chemical shifts.[\[5\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around $2220\text{-}2240\text{ cm}^{-1}$, characteristic of the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group. Other key signals will include C-O stretching for the methoxy group (around 1250 cm^{-1}) and C-F stretching (around $1100\text{-}1200\text{ cm}^{-1}$).

Synthesis and Mechanistic Considerations

A definitive, published protocol for the synthesis of **2-Fluoro-3-methoxybenzonitrile** is not readily available in the literature. However, based on established organometallic and aromatic chemistry, a highly plausible and efficient synthetic route can be designed. The most common strategies for introducing a nitrile group to an aromatic ring are the Sandmeyer reaction and the Rosenmund-von Braun reaction.

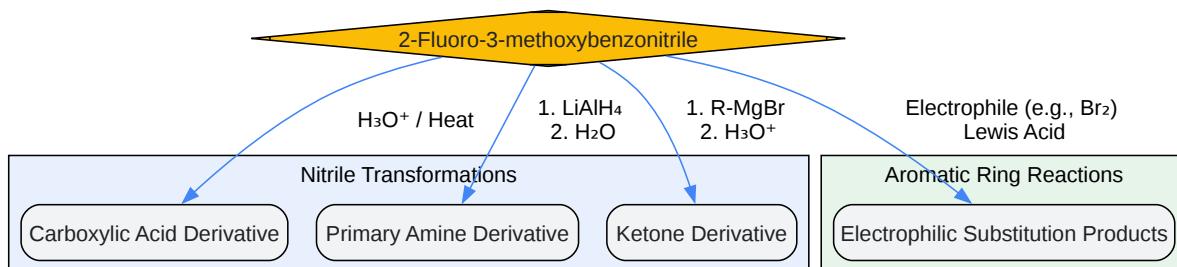
A logical synthetic approach would start from the readily available precursor, 2-fluoro-3-methoxyaniline.

Proposed Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine into a nitrile via a diazonium salt intermediate.[\[6\]](#)

Caption: Proposed synthetic workflow via Sandmeyer reaction.

Experimental Protocol Rationale:


- **Diazotization:** The primary amine is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl) at low temperatures ($0\text{-}5\text{ }^\circ\text{C}$). **Causality:** This temperature control is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yield.
- **Cyanation:** The cold diazonium salt solution is then added to a solution of copper(I) cyanide. **Causality:** CuCN acts as both the source of the cyanide nucleophile and a catalyst. The copper center facilitates the displacement of the dinitrogen gas (N_2), an excellent leaving group, allowing for the formation of the C-CN bond.
- **Purification:** Following an aqueous workup to remove inorganic salts, the crude product is typically purified by extraction into an organic solvent, followed by column chromatography or

recrystallization. Causality: These standard purification techniques are necessary to remove unreacted starting materials and any side products, such as the corresponding phenol that can form from the reaction of the diazonium salt with water.

Chemical Reactivity and Derivatization Potential

2-Fluoro-3-methoxybenzonitrile is a versatile scaffold for further chemical modification. The three functional groups offer distinct handles for derivatization.

- **Nitrile Group Transformations:** The nitrile is arguably the most versatile functional group. It can be:
 - Hydrolyzed to a carboxylic acid (2-fluoro-3-methoxybenzoic acid) under acidic or basic conditions. This transformation is fundamental for creating amide derivatives, which are prevalent in pharmaceuticals.[\[1\]](#)
 - Reduced to a primary amine ((2-fluoro-3-methoxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This opens pathways to a wide range of amine-based derivatives.[\[2\]](#)
 - Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
- **Aromatic Ring Substitution:** The electron-withdrawing nature of the fluoro and nitrile groups deactivates the ring towards electrophilic aromatic substitution. However, the methoxy group is an ortho-, para-director.[\[3\]](#) The final substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the position ortho or para to the strong electron-withdrawing groups, should a suitable leaving group be present.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways for **2-Fluoro-3-methoxybenzonitrile**.

Applications in Research and Development

While specific examples citing **2-Fluoro-3-methoxybenzonitrile** are emerging, its structural motifs are highly relevant in modern chemistry. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.^{[7][8]}

Based on the applications of its close chemical relatives, **2-Fluoro-3-methoxybenzonitrile** is an excellent candidate intermediate for:

- **Pharmaceutical Synthesis:** As a building block for Active Pharmaceutical Ingredients (APIs). The related compound, 2-Fluoro-3-methoxybenzaldehyde, is used to synthesize benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines.^[9] It is highly probable that the nitrile analog serves a similar purpose in constructing nitrogen-containing heterocyclic cores common in kinase inhibitors, GPCR modulators, and other therapeutic agents.
- **Agrochemicals:** Fluorinated aromatic compounds are frequently used in the development of advanced herbicides and pesticides. The unique electronic properties of this molecule could be exploited to create new crop protection agents with improved efficacy and environmental profiles.^[7]

- Materials Science: Substituted benzonitriles are precursors to high-performance polymers and liquid crystals. The polarity and rigidity imparted by the fluoro and nitrile groups could be beneficial in creating novel materials with specific dielectric or thermal properties.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Fluoro-3-methoxybenzonitrile** is essential. The available Safety Data Sheet (SDS) provides the primary source of hazard information.[10]

GHS Hazard Classification

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[10]

Recommended Handling Protocol

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
- Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
- Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
- Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth with water and seek immediate medical attention.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound should be kept sealed in dry, room temperature conditions.

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By understanding its synthesis, reactivity, and safety profile, researchers can effectively and safely utilize **2-Fluoro-3-methoxybenzonitrile** as a valuable tool in the design and creation of novel chemical entities.

References

- **2-Fluoro-3-methoxybenzonitrile.** (n.d.). ChemUniverse. [\[Link\]](#)
- 198203-94-0 | **2-Fluoro-3-methoxybenzonitrile.** (n.d.). Fluoropharm. [\[Link\]](#)
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [\[Link\]](#)
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).
- **2-Fluoro-3-methoxybenzonitrile.** (n.d.). PubChem. [\[Link\]](#)
- Synthesis of 3-fluoro-4-methoxybenzonitrile. (n.d.). PrepChem.com. [\[Link\]](#)
- how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014).
- Reactions of phosphate radicals with substituted benzenes. A structure–reactivity correlation study. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [\[Link\]](#)
- 2-Fluoro-3-methylbenzonitrile. (n.d.). PubChem. [\[Link\]](#)
- Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [\[Link\]](#)
- A simplified protocol for the automated production of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. (2023). Knowledge UChicago. [\[Link\]](#)
- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile. (n.d.). PubChem. [\[Link\]](#)
- Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 2-fluoro-6-(p-methoxyphenoxy)benzonitrile. (n.d.). SpectraBase. [\[Link\]](#)
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF₂OMe Containing Amines. (n.d.). ChemRxiv. [\[Link\]](#)
- ¹³C NMR Chemical Shifts. (n.d.).
- 4-Fluoro-3-methoxybenzonitrile Properties. (n.d.). Mol-Instincts. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbino.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ossila.com [ossila.com]
- 10. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Fluoro-3-methoxybenzonitrile: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184022#2-fluoro-3-methoxybenzonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com